molecular formula C11H23FO2Si B14505214 Methyl 3-[fluoro(dipropyl)silyl]-2-methylpropanoate CAS No. 63620-12-2

Methyl 3-[fluoro(dipropyl)silyl]-2-methylpropanoate

Cat. No.: B14505214
CAS No.: 63620-12-2
M. Wt: 234.38 g/mol
InChI Key: NZBYEAISEQLQED-UHFFFAOYSA-N
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Description

Methyl 3-[fluoro(dipropyl)silyl]-2-methylpropanoate is a chemical compound that belongs to the class of organosilicon compounds It features a silicon atom bonded to a fluorine atom and two propyl groups, with a methyl ester functional group attached to the carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[fluoro(dipropyl)silyl]-2-methylpropanoate typically involves the reaction of a suitable silicon-containing precursor with fluorine and propyl groups. One common method is the hydrosilylation reaction, where a silicon-hydride compound reacts with an alkene in the presence of a catalyst, such as platinum or rhodium complexes. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrosilylation processes, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity starting materials and advanced purification techniques, such as distillation and chromatography, ensures the production of high-quality compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[fluoro(dipropyl)silyl]-2-methylpropanoate can undergo several types of chemical reactions, including:

    Oxidation: The silicon atom can be oxidized to form silanols or siloxanes.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles like sodium iodide (NaI) or potassium tert-butoxide (KOtBu) can be used in polar aprotic solvents.

Major Products Formed

    Oxidation: Silanols or siloxanes.

    Reduction: Alcohols.

    Substitution: Various substituted silicon compounds depending on the nucleophile used.

Scientific Research Applications

Methyl 3-[fluoro(dipropyl)silyl]-2-methylpropanoate has several applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.

    Biology: Investigated for its potential use in drug delivery systems due to its unique structural properties.

    Medicine: Explored for its potential as a building block in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty materials, such as coatings and adhesives, due to its reactivity and stability.

Mechanism of Action

The mechanism by which Methyl 3-[fluoro(dipropyl)silyl]-2-methylpropanoate exerts its effects depends on the specific application. In chemical reactions, the silicon atom can act as a nucleophile or electrophile, facilitating various transformations. The fluorine atom’s presence can influence the compound’s reactivity and stability, making it a valuable intermediate in synthetic chemistry.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-fluoro-2-methylpropanoate: Similar in structure but lacks the silicon atom, making it less versatile in certain applications.

    Dipropylfluorosilane: Contains a silicon-fluorine bond but lacks the ester functional group, limiting its use in esterification reactions.

Uniqueness

Methyl 3-[fluoro(dipropyl)silyl]-2-methylpropanoate is unique due to the combination of a silicon-fluorine bond and an ester functional group, providing a versatile platform for various chemical transformations and applications. Its structural properties allow for unique reactivity patterns, making it a valuable compound in both research and industrial settings.

Properties

CAS No.

63620-12-2

Molecular Formula

C11H23FO2Si

Molecular Weight

234.38 g/mol

IUPAC Name

methyl 3-[fluoro(dipropyl)silyl]-2-methylpropanoate

InChI

InChI=1S/C11H23FO2Si/c1-5-7-15(12,8-6-2)9-10(3)11(13)14-4/h10H,5-9H2,1-4H3

InChI Key

NZBYEAISEQLQED-UHFFFAOYSA-N

Canonical SMILES

CCC[Si](CCC)(CC(C)C(=O)OC)F

Origin of Product

United States

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